molecular formula C10H14ClNO B11900249 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride CAS No. 103028-82-6

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Cat. No.: B11900249
CAS No.: 103028-82-6
M. Wt: 199.68 g/mol
InChI Key: TXVANCRWNIRXGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications, particularly in neuroprotection, make it a compound of significant interest in scientific research .

Properties

CAS No.

103028-82-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-11-5-4-8-2-3-10(12)6-9(8)7-11;/h2-3,6,12H,4-5,7H2,1H3;1H

InChI Key

TXVANCRWNIRXGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)O.Cl

Origin of Product

United States

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